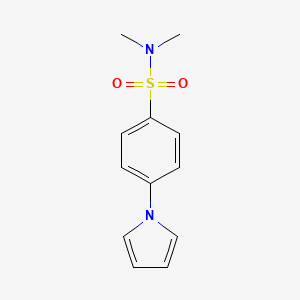

N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide

CAS No.: 338773-73-2

Cat. No.: VC6209344

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338773-73-2 |

|---|---|

| Molecular Formula | C12H14N2O2S |

| Molecular Weight | 250.32 |

| IUPAC Name | N,N-dimethyl-4-pyrrol-1-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C12H14N2O2S/c1-13(2)17(15,16)12-7-5-11(6-8-12)14-9-3-4-10-14/h3-10H,1-2H3 |

| Standard InChI Key | YQXJLLSJWIMNFV-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2 |

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide (molecular formula: ) has a molecular weight of 250.32 g/mol and a density of approximately 1.2 g/cm³. The compound’s structure features a sulfonamide group (-SO₂NMe₂) para-substituted on a benzene ring, with a pyrrole moiety attached at the fourth position. The dimethylamino group enhances nucleophilicity, while the pyrrole ring contributes to aromatic interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.32 g/mol |

| Density | 1.2 g/cm³ |

| IUPAC Name | N,N-dimethyl-4-pyrrol-1-ylbenzenesulfonamide |

Synthetic Routes

The synthesis typically involves sulfonylation of 4-(1H-pyrrol-1-yl)aniline with dimethylsulfamoyl chloride under anhydrous conditions. A validated protocol includes:

-

Sulfonylation: Reacting 4-(1H-pyrrol-1-yl)aniline with dimethylsulfamoyl chloride in dichloromethane (DCM) using triethylamine as a base.

-

Purification: Column chromatography with n-pentane:ethyl acetate gradients yields the pure product, confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation | Dimethylsulfamoyl chloride, Et₃N, DCM, RT | 78% |

Biological Activities

Antibacterial and Antitubercular Efficacy

The compound inhibits bacterial growth by targeting DHFR and enoyl-acyl carrier protein reductase (ENR), enzymes essential for folate synthesis and fatty acid biosynthesis, respectively. Studies report minimum inhibitory concentrations (MICs) of 12–25 µM against Staphylococcus aureus and Escherichia coli. Against Mycobacterium tuberculosis, it exhibits an MIC of 8 µM, comparable to first-line drugs like isoniazid.

Anticancer Activity

In vitro assays demonstrate potent cytotoxicity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 15–30 µM. Mechanistic studies reveal:

-

Cell Cycle Arrest: G2/M phase blockade via cyclin B1 downregulation.

-

Apoptosis Induction: Caspase-3/7 activation and DNA fragmentation.

Enzyme Inhibition

The compound acts as a carbonic anhydrase IX inhibitor (IC₅₀ = 10 µM), disrupting pH regulation in hypoxic tumor environments. It also suppresses monoamine oxidase B (MAO-B) activity, suggesting potential applications in neurodegenerative disease research.

Mechanism of Action

Targeting Dihydrofolate Reductase (DHFR)

By binding to DHFR’s active site, the compound obstructs tetrahydrofolate synthesis, crippling nucleotide production in bacteria and cancer cells. Computational docking studies reveal hydrogen bonds between the sulfonamide group and DHFR residues (Asp27, Leu5).

Carbonic Anhydrase Inhibition

The sulfonamide moiety coordinates with the zinc ion in carbonic anhydrase’s active site, impairing its ability to hydrate CO₂. This inhibition acidifies the tumor microenvironment, suppressing metastasis.

Comparative Analysis with Analogues

| Compound | Key Activity | Mechanism |

|---|---|---|

| N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide | Anticancer, Antibacterial | DHFR inhibition, Apoptosis |

| N-Arylbenzenesulfonamides | Anticancer | Caspase activation |

| N-Acetylbenzenesulfonamides | Antitubercular | ENR inhibition |

This compound’s dimethylamino group enhances membrane permeability compared to analogues, improving bioavailability.

Applications in Research

Pharmaceutical Development

As a dual DHFR-carbonic anhydrase inhibitor, it serves as a lead compound for hybrid drug design. Derivatives with fluorinated pyrrole rings show enhanced blood-brain barrier penetration, making them candidates for glioblastoma therapy.

Materials Science

The pyrrole-sulfonamide framework facilitates π-π stacking in supramolecular polymers, yielding materials with tunable conductivity for organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume